molecular formula C5H9ClN2O B1433242 (5-Methylisoxazol-4-yl)methanamine hydrochloride CAS No. 1949836-91-2

(5-Methylisoxazol-4-yl)methanamine hydrochloride

Cat. No.: B1433242
CAS No.: 1949836-91-2
M. Wt: 148.59 g/mol
InChI Key: QAWVRQWUOCFISA-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H9ClN2O. It is a derivative of isoxazole, a five-membered heterocyclic compound containing both oxygen and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylisoxazol-4-yl)methanamine hydrochloride typically involves the reaction of 5-methylisoxazole with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(5-Methylisoxazol-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

(5-Methylisoxazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (5-Methylisoxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methylisoxazol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

Overview

(5-Methylisoxazol-4-yl)methanamine hydrochloride is a compound derived from isoxazole, characterized by its unique five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered interest due to its potential biological activities, including anticancer, antiviral, and immunomodulatory effects.

  • Molecular Formula : C5_5H9_9ClN2_2O
  • IUPAC Name : (5-methyl-1,2-oxazol-4-yl)methanamine; hydrochloride
  • CAS Number : 1949836-91-2

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 5-methylisoxazole with formaldehyde and ammonium chloride.
  • Treatment with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It modulates enzymatic activity and cellular signaling pathways, leading to diverse biological effects.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50_{50} (µM) Reference Drug IC50_{50} (µM)
Lung Adenocarcinoma (A549)31.2Cisplatin47.17
Breast Adenocarcinoma (MCF7)28.55-Fluorouracil (5-FU)381.16
Colon Adenocarcinoma (HT29)25.0

The compound's efficacy was evaluated using the MTT assay, demonstrating lower toxicity against normal cells compared to established chemotherapeutics like cisplatin and 5-FU, indicating a favorable therapeutic index.

Antiviral Properties

In vitro studies have shown that this compound can inhibit the replication of human herpes virus type-1 (HHV-1). The compound demonstrated a significant reduction in viral titers, suggesting potential as an antiviral agent.

Immunomodulatory Effects

The compound has been studied for its immunomodulatory properties, particularly in the context of autoimmune disorders. It has been shown to inhibit the proliferation of lymphocytes induced by phytohemagglutinin A and lipopolysaccharides, indicating its potential use in treating inflammatory conditions.

Case Studies

  • Antitumor Efficacy : A study investigated the effects of this compound on A549 cells, revealing a dose-dependent induction of apoptosis characterized by increased expression of pro-apoptotic markers such as caspases and decreased survival signaling.
  • Antiviral Activity : In another study focusing on HHV-1, treatment with the compound resulted in up to a 3.5-log reduction in viral load in infected A549 cells, comparable to standard antiviral treatments.
  • Immunological Impact : Research demonstrated that the compound could significantly suppress TNF-α production in human whole blood cultures, suggesting its utility in modulating immune responses.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)3-7-8-4;/h3H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWVRQWUOCFISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.